Furin Inhibition: Unique Sub-Nanomolar Potency of 3,5-Dichlorophenyl Scaffold
In the (3,5-dichlorophenyl)pyridine furin inhibitor series reported by Dahms et al., compounds 1 and 2 bearing the 3,5-dichlorophenyl-pyridine core achieved IC₅₀ values of 0.8 nM and 1.1 nM respectively using the SARS-CoV-2 S-protein-derived substrate in a MALDI-TOF-MS-based assay [1]. When measured against the TGFβ-derived substrate, the same series exhibited IC₅₀ values of 2.3, 1.3, 1.8, 2.6, and 78 nM for compounds 1–5 respectively, with the outlier (compound 5, 78 nM) featuring a structural modification that disrupts optimal pharmacophore engagement, demonstrating the sensitivity of potency to precise substitution pattern [1]. The reference inhibitor hexa-D-arginine was substantially less potent (IC₅₀ = 152 ± 77 nM) [1]. Differential scanning fluorimetry showed that compound 2 increased the melting temperature (Tₘ) of unliganded furin by up to 11.6 °C, and surface plasmon resonance confirmed slow off-rate binding kinetics, establishing target engagement stability beyond simple potency metrics [1].
| Evidence Dimension | Furin inhibitory potency (IC₅₀, TGFβ substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 1.3–2.6 nM for optimized (3,5-dichlorophenyl)pyridine analogs (compounds 1–4); cellular IC₅₀ = 0.8 nM for compound 1 |
| Comparator Or Baseline | Hexa-D-arginine (reference furin inhibitor): IC₅₀ = 152 ± 77 nM; Compound 5 (structurally deviated analog): IC₅₀ = 78 nM |
| Quantified Difference | Approximately 60- to 190-fold greater potency vs. hexa-D-arginine; approximately 30- to 60-fold greater potency vs. structurally deviated analog |
| Conditions | MALDI-TOF-MS-based furin activity assay with TGFβ-derived and SARS-CoV-2 S-protein-derived peptide substrates; 0.02 nM furin enzyme concentration |
Why This Matters
This demonstrates that the (3,5-dichlorophenyl)pyridine core—of which 2-chloro-4-(3,5-dichlorophenyl)pyridine is the foundational building block—delivers a unique induced-fit binding mechanism with potency that far exceeds canonical peptide-based furin inhibitors, making it the scaffold of choice for antiviral furin inhibitor development.
- [1] Dahms, S.O.; Schnapp, G.; Winter, M.; Büttner, F.H.; Schlepütz, M.; Gnamm, C.; Pautsch, A.; Brandstetter, H. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chem. Biol. 2022, 17 (4), 816–821. View Source
